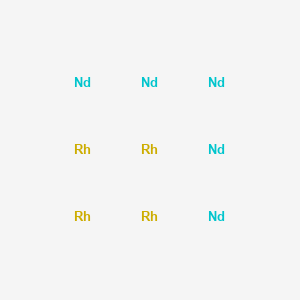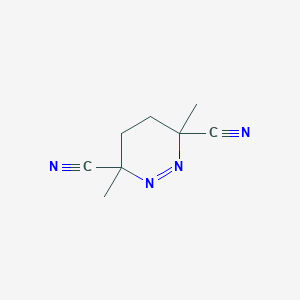![molecular formula C14H30N4OS B14612434 1-[(E)-hydrazinylidenemethyl]-3-(3-nonylsulfanylpropyl)urea](/img/structure/B14612434.png)
1-[(E)-hydrazinylidenemethyl]-3-(3-nonylsulfanylpropyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(E)-hydrazinylidenemethyl]-3-(3-nonylsulfanylpropyl)urea is an organic compound with a complex structure It is characterized by the presence of a hydrazinylidenemethyl group and a nonylsulfanylpropyl group attached to a urea backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(E)-hydrazinylidenemethyl]-3-(3-nonylsulfanylpropyl)urea typically involves multiple steps. One common approach is to start with the preparation of the hydrazinylidenemethyl intermediate, which can be achieved through the reaction of hydrazine with an appropriate aldehyde or ketone under controlled conditions. The resulting intermediate is then reacted with a nonylsulfanylpropyl isocyanate to form the final product. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and the reactions are typically carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
1-[(E)-hydrazinylidenemethyl]-3-(3-nonylsulfanylpropyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazinylidenemethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran.
Substitution: Various nucleophiles such as amines or thiols; reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
科学研究应用
1-[(E)-hydrazinylidenemethyl]-3-(3-nonylsulfanylpropyl)urea has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 1-[(E)-hydrazinylidenemethyl]-3-(3-nonylsulfanylpropyl)urea involves its interaction with specific molecular targets. The hydrazinylidenemethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the modulation of their activity. Additionally, the nonylsulfanylpropyl group may enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
相似化合物的比较
Similar Compounds
1-[(E)-hydrazinylidenemethyl]-3-(3-octylsulfanylpropyl)urea: Similar structure with an octyl group instead of a nonyl group.
1-[(E)-hydrazinylidenemethyl]-3-(3-decylsulfanylpropyl)urea: Contains a decyl group instead of a nonyl group.
1-[(E)-hydrazinylidenemethyl]-3-(3-dodecylsulfanylpropyl)urea: Features a dodecyl group in place of the nonyl group.
Uniqueness
1-[(E)-hydrazinylidenemethyl]-3-(3-nonylsulfanylpropyl)urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the nonylsulfanylpropyl group enhances its lipophilicity, potentially improving its interaction with biological membranes and targets. Additionally, the hydrazinylidenemethyl group provides a reactive site for covalent modification of proteins and enzymes, making it a valuable tool in chemical biology and medicinal chemistry research.
属性
分子式 |
C14H30N4OS |
|---|---|
分子量 |
302.48 g/mol |
IUPAC 名称 |
1-[(E)-hydrazinylidenemethyl]-3-(3-nonylsulfanylpropyl)urea |
InChI |
InChI=1S/C14H30N4OS/c1-2-3-4-5-6-7-8-11-20-12-9-10-16-14(19)17-13-18-15/h13H,2-12,15H2,1H3,(H2,16,17,18,19) |
InChI 键 |
MKEFZJPXYBSGLJ-UHFFFAOYSA-N |
手性 SMILES |
CCCCCCCCCSCCCNC(=O)N/C=N/N |
规范 SMILES |
CCCCCCCCCSCCCNC(=O)NC=NN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![Phenol, 4-[(2S)-2-amino-2-(1H-benzimidazol-2-yl)ethyl]-](/img/structure/B14612375.png)
![6-[Bis(carboxymethyl)amino]hexanoic acid](/img/structure/B14612387.png)

![3-{[(1E)-3-Phenyltriaz-1-en-1-yl]methyl}pyridine](/img/structure/B14612400.png)

![2,2'-[(4-Hydroxy-5-nitro-1,3-phenylene)bis(methylene)]bis(4-nitrophenol)](/img/structure/B14612417.png)


![1H-Pyrrolo[1,2-a]indole-9-carboxaldehyde, 2,3-dihydro-6,7-dimethoxy-](/img/structure/B14612427.png)

![2-(1,4,7-Trimethylbicyclo[2.2.1]heptan-2-yl)phenol](/img/structure/B14612435.png)
